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CAS No.: 1329834-25-4

Cat. No.: B589103

Get Quote

Technical Guide: Structure Elucidation of N-Nitroso Nipecotic Acid-d4

Executive Summary & Regulatory Context
N-Nitroso Nipecotic Acid (N-NNA) represents a critical impurity within the "Cohort of Concern"

(CoC) as defined by FDA and EMA regulatory frameworks (ICH M7). As a nitrosamine

derivative of nipecotic acid (a GABA uptake inhibitor pharmacophore found in drugs like

tiagabine), its accurate identification and quantification are mandatory for pharmaceutical

safety.

N-Nitroso Nipecotic Acid-d4 (N-NNA-d4) serves as the stable isotope-labeled internal standard

(SIL-IS) required for trace-level quantification via LC-MS/MS. However, before it can be used

as a reference standard, its structure must be unequivocally elucidated to ensure:

Isotopic Purity: Confirmation of the deuterium incorporation (d0 contribution < 0.5%).

Regiochemistry: Verification that nitrosation occurred at the secondary amine (N1 position)

and not the carboxylic acid (forming a mixed anhydride).
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Rotameric Behavior: Understanding the E/Z isomerism inherent to the N-N=O bond, which

complicates chromatography and NMR.

Chemical Identity & Synthetic Pathway
The structural elucidation begins with the synthesis logic. N-NNA-d4 is synthesized via the

nitrosation of Nipecotic Acid-d4 (typically labeled at the piperidine ring carbons, e.g., 2,2,6,6-d4

or 4,4,5,5-d4, depending on the precursor).

Reaction Logic: The secondary amine of the piperidine ring attacks the nitrosonium ion (

), generated in situ from sodium nitrite in acidic media.

DOT Diagram 1: Synthesis & Rotameric Equilibrium The following diagram illustrates the

synthesis and the restricted rotation around the N-N bond that creates distinct syn (Z) and anti

(E) rotamers.
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Caption: Synthesis of N-NNA-d4 via nitrosation, leading to an equilibrium of E/Z rotamers due

to partial double-bond character.

Mass Spectrometry Elucidation (HRMS & MS/MS)
High-Resolution Mass Spectrometry (HRMS) provides the first pillar of evidence. The presence

of the nitroso group and the deuterium label alters the fragmentation pattern distinctively

compared to the native nipecotic acid.

Exact Mass & Isotopic Pattern
Target Formula:
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Ionization: ESI Positive Mode

Key Observation: A mass shift of exactly +4.0251 Da relative to the unlabeled N-NNA

standard (

).

Diagnostic Fragmentation (MS/MS)
Nitrosamines exhibit a "signature" fragmentation pathway: the loss of the radical nitric oxide (

) or the loss of the hydroxyl radical (

).[1]

Fragment Ion Mechanism
Theoretical m/z
(d4)

Diagnostic Value

Precursor Protonated Molecular

Ion
163.10

Confirms d4

incorporation.

Homolytic cleavage of

N-N bond
133.10

Primary confirmation

of N-nitroso moiety.

McLafferty-type

rearrangement
146.10

Secondary

confirmation (common

in cyclic

nitrosamines).

Dehydration (Carboxyl

group)
145.09

Confirms carboxylic

acid integrity.

Critical Protocol Note: In-source fragmentation can artificially generate the

peak in the MS1 scan. Source temperature must be optimized (

) to prevent premature degradation during elucidation.

NMR Spectroscopy: The Rotamer Challenge
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NMR is the definitive tool for structural confirmation, but N-NNA-d4 presents a unique

challenge: Rotameric Splitting. The N-N=O bond has partial double-bond character, creating a

rotational barrier (~23 kcal/mol). This results in two distinct sets of signals in the NMR spectrum

at room temperature.

1H NMR Interpretation (d4-labeled)
Assuming a 2,2,6,6-d4 labeling pattern (common for piperidine rings), the spectrum is simplified

compared to the unlabeled analog.

Missing Signals: The protons at the

-positions (C2 and C6) adjacent to the nitrogen are replaced by deuterium. These signals
(usually broad multiplets at 3.5–4.5 ppm) will be absent or reduced to small residual peaks.

Rotamer Evidence: The remaining protons (C3, C4, C5) will appear as doubled signals (e.g.,

two sets of multiplets for the C3 methine proton).

Integration Ratio: The ratio of the two rotamer sets (typically 60:40 to 80:20) confirms the N-

nitroso functionality. If the sample were just the amine salt, only one set of signals would

exist.

13C NMR & Deuterium Coupling
-Carbon Shifts: The C2 and C6 carbons will appear as quintets (due to coupling with two
deuterium atoms,

, splitting is

) rather than sharp singlets.

Chemical Shift Anisotropy: The nitroso group exerts a strong shielding/deshielding effect.

The

-carbons in the syn vs. anti rotamer will have significantly different chemical shifts (

ppm).

Analytical Workflow & Validation Protocol
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To guarantee the identity of the standard, the following self-validating workflow is required.

DOT Diagram 2: Elucidation Workflow
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Crude Material
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Yes

3. 1H NMR (DMSO-d6)
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4. Variable Temp NMR (90°C)
Check: Coalescence of Rotamers

CERTIFIED REFERENCE STANDARD
N-NNA-d4

Single Peak Observed
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Caption: Step-by-step validation protocol. VT-NMR (Step 4) is the "Kill Step" to prove

rotamerism vs. impurities.
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Detailed Protocol for Step 4 (VT-NMR Validation):
Preparation: Dissolve 10 mg of N-NNA-d4 in DMSO-d6.

Acquisition (25°C): Record 1H NMR. Observe two sets of signals.

Heating: Gradually heat the probe to 90°C (363 K).

Observation: As thermal energy overcomes the rotational barrier of the N-N bond, the two

sets of signals must broaden and eventually coalesce into a single, sharp average set.

Conclusion: If signals coalesce, the duality is due to rotamers (confirming N-nitroso). If

signals remain distinct, the sample contains a structural impurity (e.g., regioisomer).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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